molecular formula C8H7NO B1349315 3-Cyanobenzyl alcohol CAS No. 874-97-5

3-Cyanobenzyl alcohol

Cat. No.: B1349315
CAS No.: 874-97-5
M. Wt: 133.15 g/mol
InChI Key: PCOFIIVWHXIDGT-UHFFFAOYSA-N
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Description

It is a colorless to slightly yellow liquid . This compound is characterized by a benzene ring substituted with a hydroxymethyl group and a cyano group at the meta position. It is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-cyanobenzaldehyde using sodium formate and a catalyst such as Ir(2,2’:6’,2’’-terpyridine)(1,10-phenanthroline)Cl2 under microwave irradiation . The reaction is carried out in ethanol and water at 100°C for approximately 20 minutes .

Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes, but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-cyanobenzaldehyde.

    Reduction: It can be reduced to form 3-cyanobenzylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products Formed:

    Oxidation: 3-Cyanobenzaldehyde

    Reduction: 3-Cyanobenzylamine

    Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

3-Cyanobenzyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-cyanobenzyl alcohol exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the hydroxyl group is typically converted to a more reactive intermediate, which then undergoes further transformations. The cyano group can also participate in various nucleophilic and electrophilic reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Cyanobenzyl alcohol is unique due to the position of the cyano group, which influences its reactivity and the types of reactions it can undergo. The meta position of the cyano group can lead to different electronic effects compared to the ortho and para positions, making it a valuable compound in various synthetic applications.

Properties

IUPAC Name

3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOFIIVWHXIDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370442
Record name 3-Cyanobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-97-5
Record name 3-(Hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-97-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanobenzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

m-Cyanobenzylamine (13.2 g), sodium nitrite (10.4 g), and dimethylformamide (100 ml) were mixed together, and the mixture was vigorously stirred at room temperature. Trifluoroacetic acid (22.8 g) was added dropwise to the mixture over one hour. After completion of addition, the mixture was further allowed to react at 100° C. for one hour. For the subsequent process, the procedure of Example 1 was repeated, to thereby obtain 6.9 g of m-cyanobenzyl alcohol (bp. 128-130° C./400 Pa) (yield 52%). The purity of the product was 98%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 3-cyanobenzaldehyde (5.0 g, 38 mmol) in 1:1 MeOH/THF (90 mL) was added NaBH4 (1.6 g, 42 mmol), and the reaction mixture was stirred for 3 h. The reaction mixture was diluted with brine, and the solvent was removed under reduced pressure. The residue was dissolved in water, and the aqueous layer was extracted with Et2O (3×100 mL). The combined organics were washed with brine, dried (MgSO4), filtered, and concentrated under reduced pressure to provide 3-hydroxymethyl-benzonitrile (4.95 g, 98%) as a clear oil, which was used in the next step without further purification or characterization.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred, room temperature solution of the ester from above (2.05 g, 4.6 mmol) in MeOH (50 mL) was added LiBH4 (1.0 g, 50 mmol) in three portions. Effervescence was observed, and the mixture was stirred for 3.5 hours. The mixture was concentrated and 1 N NaOH (50 mL) was added to the resultant residue. The aqueous mixture was extracted with CH2Cl2 (3×50 mL). The organic extracts were combined, dried (Na2SO4), and concentrated. Purification of the crude material by column chromatography on silica gel (40 g, eluted with 5% NH4OH/5% MeOH/CH2Cl2) provided 4-3,3″-dimethyl-3′,4′,5′,6′-tetrahydro-2′H-[2,2′;6′,2″]terpyridin-1′-ylmethyl)-3-hydroxymethyl-benzonitrile (1.63 g, 86%) as a pale yellow solid.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Cyanobenzoic acid (5 g, 34.0 mmol) was dissolved in THF (50 mL) at ambient temperature. To this solution was added borane/THF complex (1M in THF, 68 mL, 68.0 mmol) in three portions and borane trifluoride/diethyl etherate complex (4.3 mL, 34.0 mmol). The reaction mixture was stirred at ambient temperature for 2 hours, quenched with methanol and stirred for 10 minutes. The solution was diluted with ethyl acetate and washed with saturated NaHCO3 (3×). The organic layer was separated, dried (MgSO4), filtered and concentrated in vacuo to give the title compound (2.19 g, 48% yield) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
[Compound]
Name
complex
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobenzyl alcohol
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Reactant of Route 3
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Reactant of Route 4
3-Cyanobenzyl alcohol
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
3-Cyanobenzyl alcohol

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